molecular formula C10H10OS B12973196 1-(Benzo[b]thiophen-5-yl)ethanol

1-(Benzo[b]thiophen-5-yl)ethanol

Cat. No.: B12973196
M. Wt: 178.25 g/mol
InChI Key: NQFBVDJOANQAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-5-yl)ethanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzo[b]thiophen-5-yl)ethanol can be synthesized through various methods. One common method involves the reduction of 1-(benzo[b]thiophen-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 1-(Benzo[b]thiophen-5-yl)ethanone

    Reduction: Corresponding alkane

    Substitution: Chlorinated derivative

Mechanism of Action

The mechanism of action of 1-(benzo[b]thiophen-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-5-yl)ethanol can be compared with other benzothiophene derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group on the benzothiophene ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)ethanol

InChI

InChI=1S/C10H10OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3

InChI Key

NQFBVDJOANQAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=C2)O

Origin of Product

United States

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